Trisulfo-Cy5-Alkyne

Bioconjugation Fluorescent Labeling Click Chemistry

Trisulfo-Cy5-Alkyne (CAS 2055138-90-2) is a cyanine 5 (Cy5) derivative functionalized with a terminal alkyne group and three sulfonate moieties. This near-infrared (NIR) fluorescent dye exhibits excitation/emission maxima at 646/662 nm, with an extinction coefficient of 250,000 M⁻¹cm⁻¹.

Molecular Formula C37H45N3O10S3
Molecular Weight 788.0 g/mol
Cat. No. B15553946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisulfo-Cy5-Alkyne
Molecular FormulaC37H45N3O10S3
Molecular Weight788.0 g/mol
Structural Identifiers
InChIInChI=1S/C37H45N3O10S3/c1-6-21-38-35(41)16-11-8-12-22-39-31-19-17-27(52(45,46)47)25-29(31)36(2,3)33(39)14-9-7-10-15-34-37(4,5)30-26-28(53(48,49)50)18-20-32(30)40(34)23-13-24-51(42,43)44/h1,7,9-10,14-15,17-20,25-26H,8,11-13,16,21-24H2,2-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50)
InChIKeyDKRNQQAUDARDNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Trisulfo-Cy5-Alkyne: Water-Soluble Click Chemistry-Ready Near-Infrared Fluorescent Dye for Bioconjugation


Trisulfo-Cy5-Alkyne (CAS 2055138-90-2) is a cyanine 5 (Cy5) derivative functionalized with a terminal alkyne group and three sulfonate moieties . This near-infrared (NIR) fluorescent dye exhibits excitation/emission maxima at 646/662 nm, with an extinction coefficient of 250,000 M⁻¹cm⁻¹ . The trisulfonate substitution confers high aqueous solubility, while the alkyne group enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for covalent conjugation to azide-modified biomolecules .

Why Trisulfo-Cy5-Alkyne Cannot Be Substituted with Standard Cy5-Alkyne or Mono-Sulfo Cy5 Analogs


Generic substitution among Cy5-alkyne derivatives introduces substantial experimental variability because the number and position of sulfonate groups directly determine aqueous solubility, aggregation propensity, and consequent labeling efficiency . Non-sulfonated Cy5-alkyne requires organic co-solvents such as DMF or DMSO for dissolution and conjugation, which can denature solvent-sensitive biomolecules and induce hydrophobic dye-dye aggregation that quenches fluorescence [1]. Mono-sulfo Cy5 variants offer intermediate solubility but still exhibit measurable aggregation at higher labeling densities . Trisulfo-Cy5-Alkyne, bearing three sulfonate groups, achieves complete aqueous solubility without co-solvents, eliminates aggregation-driven fluorescence quenching, and maintains consistent conjugation kinetics across biological buffer systems [1].

Quantitative Differentiation of Trisulfo-Cy5-Alkyne: Head-to-Head Performance Comparisons


Aqueous Solubility: Trisulfonation Enables Co-Solvent-Free Conjugation in Physiological Buffers

Trisulfo-Cy5-Alkyne contains three sulfonate groups, conferring complete aqueous solubility and enabling labeling reactions directly in PBS or cell culture media without organic co-solvents . In contrast, standard non-sulfonated Cy5-alkyne requires dissolution in DMF or DMSO prior to addition to aqueous reaction mixtures, and even then may precipitate or aggregate [1]. Mono-sulfonated Cy5 variants show intermediate behavior, with reduced but still present aggregation at higher working concentrations . The trisulfonate substitution eliminates the need for organic co-solvents, preserving the native conformation of solvent-sensitive proteins and nucleic acids during conjugation [2].

Bioconjugation Fluorescent Labeling Click Chemistry Aqueous Solubility

Labeling Efficiency: Sulfonation Increases Conjugation Yield by Approximately 4-Fold

In a comparative study of plasmid DNA labeling for gene delivery applications, the addition of two anionic sulfonates to the Cyanine 5 core increased labeling efficiency from approximately 13% to 53% [1]. This 40-percentage-point improvement (over 4-fold relative increase) was attributed to reduced dye hydrophobicity and mitigated aggregation during the conjugation reaction [1]. Trisulfo-Cy5-Alkyne, bearing three sulfonate groups, is expected to maintain or exceed this performance advantage relative to non-sulfonated Cy5-alkyne in click chemistry-mediated labeling of azide-modified biomolecules [2]. The enhanced efficiency translates directly to higher degrees of labeling (DOL) at equivalent molar excess or reduced dye consumption to achieve target DOL [2].

Labeling Efficiency DNA Labeling Nanoparticle Tracking Gene Delivery

Aggregation Resistance: Trisulfonation Prevents Dye-Dye Stacking and Fluorescence Quenching

Non-sulfonated cyanine dyes undergo hydrophobic aggregation in aqueous media, leading to H-aggregate formation and concentration-dependent fluorescence quenching . Trisulfonation introduces multiple negatively charged sulfonate groups that electrostatically repel dye molecules and disrupt hydrophobic stacking interactions [1]. For sulfo-Cy5-DBCO, a structurally analogous trisulfonated Cy5 derivative, quantitative comparison demonstrated a 3-fold improvement in signal-to-noise ratio versus the non-sulfonated Cy5-DBCO analog, attributed to reduced nonspecific surface adsorption and aggregation-related background [2]. Trisulfo-Cy5-Alkyne shares the same trisulfonated Cy5 core and is thus expected to exhibit comparable aggregation resistance and signal-to-noise enhancement in click chemistry labeling applications [1].

Fluorescence Quenching Aggregation Signal-to-Noise Ratio Bioconjugate Stability

Photophysical Characterization: Quantified Extinction Coefficient and Quantum Yield for Brightness Assessment

Trisulfo-Cy5-Alkyne exhibits an extinction coefficient (ε_max) of 250,000 M⁻¹cm⁻¹ at the excitation maximum of 646 nm . The sulfo-Cy5 dye class has a documented quantum yield (Φ) of 0.28 in PBS buffer [1]. These photophysical parameters enable calculation of fluorescence brightness (ε × Φ) for comparison with alternative NIR fluorophores. The extinction coefficient of Trisulfo-Cy5-Alkyne (250,000 M⁻¹cm⁻¹) is comparable to that of the widely used Alexa Fluor 647 dye (ε_max ≈ 239,000 M⁻¹cm⁻¹), and its quantum yield (0.28) exceeds that of Alexa Fluor 647 (Φ = 0.20) . This combination yields competitive brightness suitable for NIR fluorescence detection and imaging applications .

Extinction Coefficient Quantum Yield Fluorescence Brightness NIR Imaging

Recommended Applications for Trisulfo-Cy5-Alkyne Based on Verified Performance Advantages


Copper-Catalyzed Click Chemistry Labeling of Azide-Modified Proteins and Antibodies in Aqueous Buffers

Trisulfo-Cy5-Alkyne is optimal for CuAAC-mediated conjugation to azide-functionalized proteins and antibodies directly in PBS or physiological buffers without organic co-solvents . The trisulfonate substitution eliminates the need for DMF or DMSO addition, preserving protein tertiary structure and enzymatic activity during labeling . The increased labeling efficiency (~53% vs. ~13% for non-sulfonated Cy5, based on class inference) [1] reduces required molar excess and minimizes post-labeling purification demands. The high extinction coefficient (250,000 M⁻¹cm⁻¹) and quantum yield (0.28) provide bright NIR fluorescence compatible with standard Cy5 filter sets on fluorescence microscopes, flow cytometers, and plate readers .

Fluorescent Labeling of Azide-Modified Oligonucleotides and Nucleic Acids for In Vitro Tracking

For labeling azide-modified DNA or RNA oligonucleotides, Trisulfo-Cy5-Alkyne provides water-soluble click chemistry compatibility that prevents dye aggregation on highly charged nucleic acid backbones . The charged sulfonate groups electrostatically repel the negatively charged phosphate backbone, reducing nonspecific ionic interactions and maintaining duplex stability . The 3-fold improvement in signal-to-noise ratio versus non-sulfonated Cy5 analogs (class inference from sulfo-Cy5-DBCO data) [1] yields cleaner electrophoretic mobility shift assays and more quantitative fluorescence readouts. The NIR emission (662 nm) minimizes interference from biological autofluorescence in cell lysates and tissue homogenates .

Nanoparticle and Biomaterial Surface Functionalization Requiring High-Density Fluorescent Labeling

When high-density fluorescent labeling of nanoparticles or biomaterial surfaces is required, Trisulfo-Cy5-Alkyne's aggregation resistance becomes critical . Non-sulfonated Cy5 dyes undergo concentration-dependent self-quenching due to H-aggregate formation at high labeling densities, severely limiting achievable fluorescence per particle . The trisulfonated Cy5 core prevents this aggregation, enabling higher degrees of labeling without fluorescence quenching . This is particularly valuable for PEGylated nanoparticle tracking studies, where sulfonation has been shown to mitigate nanoparticle size increases observed with hydrophobic dye labeling [1].

Multi-Color Fluorescence Imaging and Co-Localization Studies with Green/Blue Fluorophores

Trisulfo-Cy5-Alkyne's NIR emission (662 nm) is spectrally well-separated from common green fluorophores (e.g., FITC, Alexa Fluor 488) and blue fluorophores (e.g., DAPI, Hoechst), enabling multi-color co-localization studies with minimal spectral bleed-through . The compound's pH insensitivity and photostability support sequential imaging across multiple channels without signal degradation . The 3-fold signal-to-noise improvement over non-sulfonated Cy5 [1] is especially advantageous in multi-color experiments where any background elevation in the Cy5 channel would compromise ratio-metric quantitation and co-localization analysis .

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